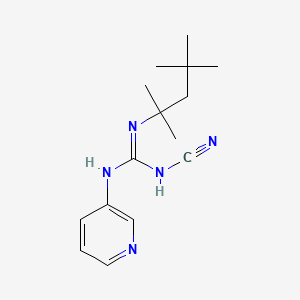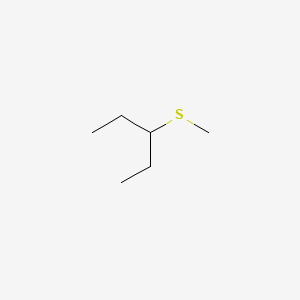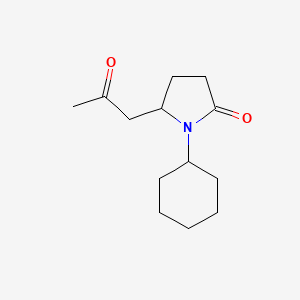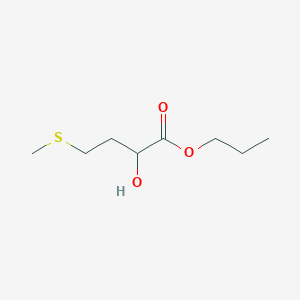
Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of butanoic acid, featuring a hydroxy group and a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester typically involves esterification reactions. One common method is the esterification of 2-hydroxy-4-(methylthio)butanoic acid with propanol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield of the ester product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thioethers.
Scientific Research Applications
Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester has several scientific research applications:
Animal Nutrition: It is used as a methionine analog in ruminant diets to improve growth performance and nutrient digestibility.
Microbial Studies: It alters ruminal and cecal bacterial composition, which is crucial for understanding gut microbiome interactions.
Biochemical Research: It serves as a model compound for studying esterification and hydrolysis reactions.
Mechanism of Action
The compound exerts its effects primarily through its role as a methionine analog. About 50% of the compound is absorbed by the rumen wall and converted to methionine in the liver. The remaining 50% is hydrolyzed to its acid form and utilized by rumen microorganisms to facilitate microbial protein synthesis. This dual mechanism enhances the availability of methionine, which is essential for protein synthesis and overall growth .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: The parent acid form of the ester.
Methionine: An essential amino acid with similar metabolic functions.
Methionine hydroxy analog: Another methionine analog used in animal nutrition.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester is unique due to its ester structure, which provides a more stable and efficient delivery of methionine compared to its acid form. This stability enhances its effectiveness in animal nutrition and other applications .
Properties
CAS No. |
57296-05-6 |
|---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
propyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H16O3S/c1-3-5-11-8(10)7(9)4-6-12-2/h7,9H,3-6H2,1-2H3 |
InChI Key |
GIHCMPGCPVSFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CCSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
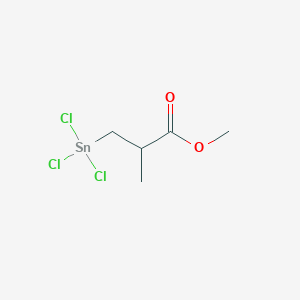
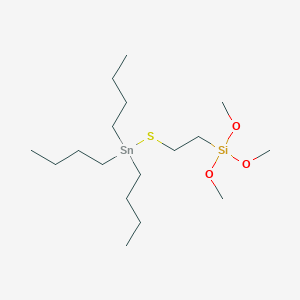

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
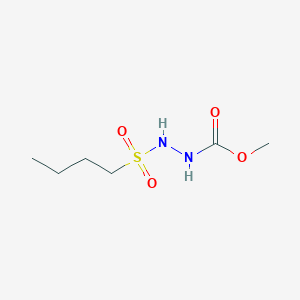
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
